2-(3,5-Dimethylphenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11-3-4-12-11/h5-7,11-12H,3-4H2,1-2H3 |
InChI Key |
AYKYDTFCMLCYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCN2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,5 Dimethylphenyl Azetidine and Analogous Aryl Substituted Azetidines
General Strategies for Azetidine (B1206935) Ring Formation
The construction of the azetidine ring can be broadly categorized into two main approaches: cycloaddition reactions, where the four-membered ring is formed in a single step from two components, and intramolecular cyclization reactions, where a linear precursor undergoes ring closure.
Cycloaddition Reactions
Cycloaddition reactions offer an atom-economical route to azetidines. Among these, the Aza Paternò–Büchi reaction and [2+2] cycloadditions of imines and alkenes are prominent.
The Aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine. rsc.orgrsc.org This reaction is considered one of the most efficient methods for synthesizing functionalized azetidines. rsc.org However, its application has been met with challenges, primarily due to the rapid E/Z isomerization of the imine's excited state, which can be an unproductive relaxation pathway. rsc.org
Recent advancements have focused on overcoming these limitations. Visible-light-mediated Aza Paternò–Büchi reactions have emerged as a powerful tool. nih.govchemrxiv.org These methods often employ a photocatalyst to facilitate the reaction, sometimes by activating the alkene or the imine equivalent. thieme-connect.comspringernature.com For instance, successful intermolecular [2+2] photocycloadditions have been reported using oximes and alkenes in the presence of an iridium photocatalyst. springernature.com The choice of imine precursor is crucial; for example, acyclic ketone-derived sulfonylimines have been successfully used with activated alkenes to form 2,2-disubstituted monocyclic azetidines. acs.org The success of these reactions can be highly dependent on matching the frontier molecular orbital energies of the alkene and the imine component. nih.gov
A notable challenge has been the extension of this reaction to acyclic imines, as many successful examples have historically relied on cyclic imine equivalents or intramolecular reactions. nih.gov However, recent studies have demonstrated the feasibility of using acyclic oximes in visible-light-mediated reactions to produce monocyclic azetidines. nih.govchemrxiv.org These reactions can provide access to complex and densely functionalized azetidine scaffolds. springernature.comacs.org
Table 1: Examples of Aza Paternò–Büchi Reactions
| Imine Component | Alkene Component | Catalyst/Conditions | Product Type |
| Acyclic Oximes | Alkenes | Visible Light, Triplet Energy Transfer Catalyst | Monocyclic Azetidines nih.gov |
| 2-Isoxazoline-3-carboxylates | Alkenes | Ir(III) photocatalyst | Functionalized Azetidines rsc.org |
| Acyclic Ketone-Derived Sulfonylimines | Activated Alkenes | Visible Light | 2,2-Disubstituted Monocyclic Azetidines acs.org |
The [2+2] cycloaddition between an imine and an alkene is a fundamental method for azetidine synthesis. rsc.org This reaction can be promoted thermally or photochemically. The Staudinger synthesis, a classic example, involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (2-azetidinone), a related four-membered heterocycle. mdpi.com While not directly forming an azetidine, this method highlights the utility of imine cycloadditions.
Direct [2+2] cycloadditions of imines and alkenes to form azetidines can be challenging. However, high-pressure conditions have been shown to promote the cycloaddition of imines with electron-rich alkenes, providing a route to azetidines. acs.org The development of photocatalytic approaches has significantly expanded the scope of these reactions, allowing for the use of a wider range of substrates under milder conditions. thieme-connect.com These reactions often proceed with high regio- and stereoselectivity, making them valuable for the construction of complex molecules. rsc.org
Intramolecular Cyclization Approaches
Intramolecular cyclization is a widely used and reliable strategy for the synthesis of the azetidine ring. This approach involves the formation of a bond between a nitrogen atom and a carbon atom within the same molecule to close the four-membered ring.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of heterocycles. acs.orgnih.gov Specifically, intramolecular amination of C(sp³)–H bonds at the γ-position of an amine provides a direct route to azetidines. acs.orgnih.gov This method often utilizes a directing group, such as picolinamide (B142947) (PA), to guide the C-H activation to the desired position. acs.orgnih.gov
These reactions are characterized by their efficiency, often requiring low catalyst loadings and using readily available reagents. acs.org The process involves the formation of a palladacycle intermediate, followed by reductive elimination to form the C-N bond and close the azetidine ring. nih.gov One notable protocol employs a combination of a palladium catalyst, an oxidant such as PhI(OAc)₂, and a base. nih.gov A significant advantage of this method is its ability to functionalize unactivated C-H bonds, including those of methyl groups. acs.orgnih.gov This strategy has been successfully applied to the synthesis of various functionalized and polycyclic azetidines. rsc.orgacs.org
Table 2: Key Features of Palladium-Catalyzed C(sp³)–H Amination for Azetidine Synthesis
| Feature | Description |
| Catalyst | Typically a Palladium(II) salt, e.g., Pd(OAc)₂. nih.gov |
| Directing Group | Picolinamide (PA) is commonly used to direct the C-H activation. acs.orgnih.gov |
| Oxidant | Reagents like PhI(OAc)₂ or benziodoxole tosylate are often employed. rsc.orgnih.gov |
| Substrate Scope | Applicable to a range of amine substrates for the formation of functionalized azetidines. acs.orgacs.org |
| Key Advantage | Enables the use of unactivated C(sp³)–H bonds for ring formation. acs.orgnih.gov |
A classic and straightforward method for synthesizing the azetidine core involves the intramolecular cyclization of 3-amino-1-propanol derivatives. researchgate.net In this approach, the hydroxyl group is first converted into a good leaving group, such as a tosylate or a halide. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution (S_N2) reaction, where the amine nitrogen displaces the leaving group to form the azetidine ring.
Efficient synthetic routes starting from commercially available 3-amino-1-propanol have been developed. researchgate.net These methods often involve protection of the amino group, for instance as an N-trityl derivative, before activation of the hydroxyl group and subsequent cyclization. researchgate.net The deprotection of the resulting N-substituted azetidine then yields the parent azetidine. This strategy has also been extended to the synthesis of substituted azetidines by starting with appropriately substituted 3-amino-1-propanol precursors. rsc.orgrsc.org For example, enantioselective synthesis of 1,2,3-trisubstituted azetidines has been achieved through microwave-promoted intramolecular cyclization of γ-aminoalcohols. rsc.org
Michael Addition Strategies for Azetidine Amino Acid Derivatives
The aza-Michael addition stands out as a powerful and versatile C-N bond-forming reaction for the synthesis of highly functionalized organic compounds, including azetidine derivatives. mdpi.comresearchgate.net This strategy has been successfully employed to prepare various saturated NH-heterocyclic derivatives like azetidine, pyrrolidine (B122466), and piperidine. researchgate.net
A key approach involves the reaction of α,β-unsaturated esters with amines. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate, prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction, can undergo an aza-Michael addition with various heterocyclic amines. mdpi.combohrium.comnih.govresearchgate.net This reaction, often catalyzed by a base such as DBU, yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.comnih.govresearchgate.net The reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine in acetonitrile (B52724) at 65 °C for 4 hours, for example, produces 1,3'-biazetidine (B3306570) in a 64% yield. mdpi.com This methodology has been extended to a range of heterocyclic aliphatic and aromatic amines, providing access to a diverse library of azetidine amino acid building blocks. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU | Acetonitrile | 65 °C, 4 h | 1,3'-Biazetidine | 64 |
Strain-Release Strategies
The inherent ring strain of bicyclic systems containing an azetidine ring provides a powerful driving force for their conversion into functionalized azetidines.
Alkylation of 1-Azabicyclo[1.1.0]butane Derivatives
1-Azabicyclo[1.1.0]butane (ABB) and its derivatives are valuable intermediates for the synthesis of 1,3-disubstituted azetidines through strain-release reactions. researchgate.netarkat-usa.org A general and efficient method involves the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst, such as Cu(OTf)₂. researchgate.netorganic-chemistry.orgsci-hub.seacs.orgnih.gov This approach allows for the rapid preparation of azetidines bearing a wide array of functional groups, including alkyl, allyl, vinyl, and benzyl (B1604629) moieties. researchgate.netorganic-chemistry.orgsci-hub.seacs.orgnih.gov The reaction proceeds via the nucleophilic opening of the strained bicyclic system. The versatility of this method is demonstrated by its tolerance of various electrophiles for the nitrogen, such as tosyl, Fmoc, benzoyl, and Boc groups. sci-hub.se Furthermore, this strategy has been successfully applied to the gram-scale synthesis of these valuable building blocks. sci-hub.se
A notable extension of this methodology is the multicomponent researchgate.netorganic-chemistry.org-Brook rearrangement/strain-release-driven anion relay sequence, which offers a modular approach to substituted azetidines. researchgate.net The high ring strain of azabicyclo[1.1.0]butane is leveraged to drive the equilibrium of the Brook rearrangement, leading to a rapid reaction. researchgate.net
| Organometallic Reagent | Catalyst | Electrophile (on N) | Product Type |
| Grignard Reagents | Cu(OTf)₂ | Tosyl, Fmoc, Benzoyl, Boc | Alkylated Azetidines |
| Organolithium Reagents | Cu(OTf)₂ | Tosyl, Fmoc, Benzoyl, Boc | Alkylated Azetidines |
Ring Contraction Methodologies
Ring contraction of larger heterocyclic systems presents another effective strategy for the synthesis of azetidines. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.orgacs.org In the presence of a base like potassium carbonate, these precursors react with various nucleophiles, such as alcohols, phenols, and anilines, to afford α-carbonylated N-sulfonylazetidines. organic-chemistry.orgacs.org The proposed mechanism involves the nucleophilic opening of the pyrrolidinone ring, followed by an intramolecular SN2 reaction where the newly formed amide anion displaces the α-bromide, leading to the contracted azetidine ring. rsc.orgacs.org This method is particularly attractive due to the ready availability of the starting N-sulfonyl-2-pyrrolidinone derivatives. acs.org
Another approach involves the palladium-catalyzed ring contraction of certain vinyl-substituted cyclic compounds. The mechanism is thought to proceed through the formation of a π-allyl palladium complex via the extrusion of CO₂, followed by nucleophilic attack of the nitrogen atom to form the azetidine ring. acs.org
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have emerged as indispensable tools for the functionalization of heterocyclic compounds, including the synthesis of aryl-substituted azetidines.
Suzuki–Miyaura Cross-Coupling for Arylazetidines
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds and has been successfully applied to the synthesis of arylazetidines. mdpi.comnih.govresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov
In the context of azetidine synthesis, this methodology has been used to diversify novel heterocyclic amino acid derivatives. mdpi.comnih.govresearchgate.net For example, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to generate a library of new compounds. mdpi.comnih.govresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a valuable tool for late-stage functionalization. nih.gov Palladium complexes with azetidine-based ligands have also been developed and shown to be highly active catalysts for Suzuki-Miyaura coupling reactions, even in aqueous media. researchgate.net
A related application is the palladium-catalyzed regioselective and enantiospecific ring-opening Suzuki-Miyaura arylative cross-coupling of N-tosyl-2-arylazetidines with arylboronic acids. This reaction provides access to enantioenriched 3,3-diarylpropylamines, demonstrating the utility of azetidines as non-classical alkyl electrophiles. researchgate.net
| Azetidine Substrate | Coupling Partner | Catalyst System | Product |
| Brominated Pyrazole-Azetidine Hybrid | Arylboronic Acids | Palladium Catalyst / Base | Aryl-Substituted Azetidine Amino Acid Derivatives |
| N-Tosyl-2-arylazetidine | Arylboronic Acids | Palladium Catalyst | 3,3-Diarylpropylamines |
Hiyama Cross-Coupling in Azetidine Functionalization
The Hiyama cross-coupling reaction, which involves the palladium-catalyzed coupling of organosilanes with organic halides or pseudohalides, offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation. organic-chemistry.orgyoutube.comyoutube.comyoutube.com A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source or a base, to facilitate transmetalation. organic-chemistry.orgyoutube.comyoutube.comyoutube.com
While less common than the Suzuki-Miyaura reaction, the Hiyama coupling has been utilized in the synthesis of complex molecules and the functionalization of drug-like scaffolds. researchgate.net The reaction's utility stems from the stability and low toxicity of organosilanes. youtube.com Recent advancements have focused on developing more user-friendly protocols, such as fluoride-free methods and reactions in aqueous media. organic-chemistry.org The application of Hiyama coupling to the direct functionalization of the azetidine ring is an area with potential for further development, offering a complementary approach to existing methods for preparing aryl-substituted azetidines.
Electrocatalytic Approaches for Azetidine Synthesis
Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering unique reactivity pathways. In the context of azetidine synthesis, electrocatalytic methods provide a novel means to facilitate challenging cyclization reactions under mild conditions.
A significant breakthrough is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. acs.orgresearchgate.netorganic-chemistry.org This method, which merges cobalt catalysis with electricity, enables the regioselective formation of a key carbocationic intermediate that readily undergoes intramolecular C-N bond formation to yield the azetidine ring. acs.orgresearchgate.netorganic-chemistry.org The process has been shown to be effective for preparing highly strained azetidines, which are often difficult to access using conventional synthetic methods due to conformational energy barriers. researchgate.net Mechanistic studies, including electrochemical kinetic analysis, suggest that the rate-determining step involves either catalyst regeneration via nucleophilic cyclization or a second electrochemical oxidation to form the carbocationic intermediate. acs.org This highlights the crucial role of electrochemistry in mediating the catalyst's oxidation state. acs.org
Another electrocatalytic approach involves the intramolecular cross-coupling of imines with alkoxycarbonyl compounds. This electroreductive method has been used to synthesize azetidin-2-ones, which are valuable precursors to azetidines, from enantiopure aromatic α-iminoesters. acs.org Furthermore, electrochemical methods have been developed for the synthesis of related nitrogen-containing heterocycles like aziridines and pyrrolidines from amino alcohol substrates, demonstrating the broader potential of electrochemistry to replace traditional oxidants and expand the scope of such cyclizations. rsc.org
Table 1: Examples of Electrocatalytic Azetidine Synthesis
| Starting Material | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Allylic sulfonamide | Cobalt catalyst, Electricity | Azetidine | Moderate to good | researchgate.net |
| Aromatic α-iminoester | Electroreduction, TMSCl | Azetidin-2-one | Fair | acs.org |
Photochemical Modifications of Azetidine-2-carboxylic Acids
Photochemical reactions offer a distinct advantage for constructing strained ring systems by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods to synthesize azetidines. researchgate.netresearchgate.net
Recent advancements have enabled the visible-light-mediated aza Paternò-Büchi reaction, providing a milder and more scalable approach to densely functionalized azetidines. bohrium.comnih.gov This has been particularly impactful in synthesizing azetidine-based energetic materials, where regio- and stereochemistry can be tuned to influence their physical properties. bohrium.comnih.gov For instance, visible-light irradiation catalyzed by iridium-based complexes has been used for the intramolecular aza Paternò-Büchi reaction to produce functionalized azetidines. researchgate.netresearchgate.net
Azetidine-2-carboxylic acid, a non-proteinogenic amino acid homolog of proline, serves as a versatile starting material for photochemical modifications. bohrium.comwikipedia.org Photochemical strategies have been developed to convert these acids into a variety of substituted azetidines. researchgate.netbohrium.com For example, the Norrish-Yang cyclization, which involves a 1,5-hydrogen abstraction followed by ring closure, has been employed to synthesize azetidinols from α-aminoacetophenones. beilstein-journals.org These photogenerated azetidinols are strained intermediates that can undergo subsequent ring-opening reactions, providing access to other complex molecules. beilstein-journals.org Photochemical methods, often implemented in continuous flow reactors, have proven to be highly efficient, allowing for the large-scale production of azetidine derivatives. nottingham.ac.uknih.gov
Table 2: Photochemical Synthesis of Azetidine Derivatives
| Reaction Type | Precursor | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aza Paternò-Büchi | Imine and alkene | Visible light, Ir-catalyst | Functionalized azetidine | researchgate.netnih.gov |
| Norrish-Yang Cyclization | α-Aminoacetophenone | UV irradiation | Azetidinol | beilstein-journals.org |
Synthesis of Aryl-Substituted Azetidines: Challenges and Advancements
The synthesis of 2-aryl-substituted azetidines, such as 2-(3,5-dimethylphenyl)azetidine, presents a unique set of challenges primarily due to the steric hindrance introduced by the aryl group and the inherent strain of the four-membered ring. researchgate.netacs.org Despite these difficulties, significant progress has been made, leading to general and selective methods for their preparation. rsc.orgacs.org
Introduction of the Aryl Moiety via Direct Coupling
Direct coupling reactions represent an efficient strategy for installing an aryl group onto a pre-formed azetidine ring. Palladium-catalyzed cross-coupling reactions have been particularly successful in this regard.
One notable method involves the palladium-catalyzed coupling of 3-iodoazetidines with aryl boronic acids. nih.govresearchgate.net Through the use of a specific ligand, [1,1'-biphenyl]-2-yldicyclohexylphosphine, the reaction proceeds via a migration/coupling mechanism that favors the formation of 2-aryl azetidines over the expected 3-aryl products. nih.govresearchgate.net Control experiments suggest the reaction may proceed through a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. nih.gov
Another approach is the Hiyama cross-coupling reaction, which couples 3-iodoazetidine (B8093280) with arylsilanes under mild palladium-catalyzed conditions to furnish 3-arylazetidines in good yields. organic-chemistry.org While this method introduces the aryl group at the 3-position, it demonstrates the utility of cross-coupling for functionalizing the azetidine core. Copper-catalyzed Suzuki-Miyaura-type cross-couplings have also been developed, achieving coupling between alkyl iodides and aryl organoborons, which could be adapted for azetidine synthesis. organic-chemistry.org
Cyclization with Pre-functionalized Aryl Precursors
An alternative and widely used strategy involves the cyclization of acyclic precursors that already contain the desired aryl moiety. This approach often relies on intramolecular nucleophilic substitution (SN2) reactions, where a nitrogen atom attacks a carbon bearing a leaving group to form the azetidine ring. frontiersin.orgnih.gov
A versatile method for synthesizing 2-arylazetidines involves the cyclization of oxiranylmethyl-substituted benzylamines. researchgate.netacs.org By using a strong base like a lithium diisopropylamide/potassium tert-butoxide superbase, the four-membered ring is formed with high regio- and diastereoselectivity. acs.org This kinetically controlled reaction favors the formation of the strained azetidine over the thermodynamically more stable five-membered pyrrolidine ring, in accordance with Baldwin's rules. researchgate.netacs.org
Similarly, diversely substituted N-aryl-2-cyanoazetidines can be prepared from β-amino alcohols in a three-step sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines also provides an efficient route to azetidines with high regioselectivity. frontiersin.orgnih.gov
Regio- and Stereoselective Synthesis of 2-Substituted Azetidines
Achieving control over regio- and stereoselectivity is paramount in the synthesis of substituted azetidines, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. acs.org
The synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been achieved with high diastereoselectivity through the cyclization of oxiranylmethyl-substituted benzylamines. researchgate.netacs.org Spectroscopic analysis confirmed that the substituents at the 2- and 3-positions of the azetidine ring are in a trans configuration. acs.org Quantum chemical calculations have been employed to explain the observed regio- and stereoselectivity, providing a deeper understanding of the reaction mechanism and the factors governing the ring-closure step. researchgate.netacs.org
Photochemical methods also offer excellent stereocontrol. A copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides produces azetidines with high regioselectivity. nih.gov This reaction tolerates a wide range of aryl groups on the ynamide, including those with different electronic and steric properties, and consistently provides the corresponding azetidines in good yields. nih.gov Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has been developed for the enantioselective synthesis of chiral 2,3-disubstituted azetidines, installing two new stereogenic centers with high levels of control. nih.gov
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions and catalyst systems is crucial for maximizing the yield, purity, and efficiency of azetidine synthesis. ontosight.ai The choice of solvent, temperature, base, and catalyst can dramatically influence the outcome of the reaction.
For instance, in the Lewis acid-catalyzed aminolysis of epoxy amines, a screen of solvents revealed that 1,2-dichloroethane (B1671644) (DCE) at reflux was superior to other solvents like benzene (B151609), leading to higher yields and selectivity for the azetidine product. frontiersin.orgnih.gov The choice of Lewis acid is also critical, with lanthanum triflate (La(OTf)₃) proving to be an effective catalyst for this transformation. frontiersin.orgnih.gov
In photochemical reactions, the selection of the photocatalyst and light source is key. Copper complexes such as [Cu(bcp)DPEphos]PF₆ have been shown to be effective in mediating the radical cyclization of ynamides under visible light irradiation. nih.gov The optimization of these reactions often involves screening different catalysts, solvents (e.g., acetonitrile), and bases (e.g., (i-Pr)₂NEt). nih.gov
For direct coupling reactions, the ligand on the metal catalyst plays a pivotal role. In the palladium-catalyzed synthesis of 2-aryl azetidines from 3-iodoazetidines, the use of [1,1'-biphenyl]-2-yldicyclohexylphosphine as a ligand was essential for promoting the desired migration/coupling pathway. nih.gov The development of advanced analytical techniques like NMR and HPLC is also vital for monitoring reaction kinetics and identifying impurities in real-time, allowing for fine-tuning of the synthesis process to improve yield and purity. ontosight.ai
Table 3: Optimization Parameters in Azetidine Synthesis
| Reaction Type | Key Parameter | Optimized Condition | Effect | Reference |
|---|---|---|---|---|
| La(OTf)₃-catalyzed aminolysis | Solvent | 1,2-dichloroethane (DCE) | Increased yield and selectivity | frontiersin.orgnih.gov |
| Photochemical radical cyclization | Catalyst | [Cu(bcp)DPEphos]PF₆ | Efficient cyclization | nih.gov |
| Pd-catalyzed aryl coupling | Ligand | [1,1'-biphenyl]-2-yldicyclohexylphosphine | Favored 2-aryl product formation | nih.gov |
Scale-Up Considerations and Process Chemistry for Azetidine Derivatives
The transition from laboratory-scale synthesis to industrial production of azetidine derivatives, including this compound, presents a unique set of challenges and considerations. The inherent ring strain of the azetidine moiety, while synthetically useful, can also lead to stability issues under certain process conditions. rsc.org
A notable example of large-scale azetidine synthesis is the production of a key azetidin-1-yl-(5-chloropyrazin-2-yl)methanone intermediate for a glucokinase inhibitor, which was successfully scaled to 650 kg. rsc.org The process development involved the slow addition of potassium carbonate to azetidine hydrochloride to generate the free base, followed by a controlled addition of the aroyl chloride. This careful management of reaction conditions was crucial to prevent the facile ring-opening of the azetidinyl amide. rsc.org
For the synthesis of 2-substituted azaspiro[3.3]heptanes, a method involving a thermal Staudinger [2+2] cycloaddition has been scaled up to 50 g in a single run. rsc.org This demonstrates the potential for scaling cycloaddition strategies for producing complex azetidine-containing scaffolds. rsc.org
Continuous flow chemistry offers a modern solution to some of the challenges of scaling up azetidine synthesis. A continuous flow process for the synthesis of 3-substituted azetidines from 1-Boc-3-iodoazetidine has been developed, with a productivity of up to 4.56 g/h. acs.org This methodology allows for precise control over reaction parameters, improving safety and consistency in production. acs.org
The scalability of a two-step synthesis of 2-arylazetidines has been demonstrated by successfully performing the reaction at a 20 mmol scale with yields comparable to the 0.5 mmol scale, highlighting the robustness of the procedure. acs.org
Key considerations for the scale-up of azetidine derivative synthesis include:
Reagent Selection and Cost: The economic viability of a large-scale synthesis is heavily dependent on the cost and availability of starting materials and reagents.
Reaction Conditions: Temperature, pressure, and addition rates must be carefully controlled to ensure consistent product quality and to manage the exothermic nature of many reactions.
Product Isolation and Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is critical for obtaining the final product with the desired purity.
Safety: The potential hazards associated with reactive intermediates and reagents must be thoroughly assessed and mitigated.
The following table outlines key process chemistry considerations for azetidine derivatives:
Table 2: Scale-Up and Process Chemistry Considerations for Azetidine Derivatives| Consideration | Challenges | Potential Solutions |
|---|---|---|
| Ring Strain Stability | Potential for ring-opening under harsh conditions (e.g., high temperature, strong acids/bases). rsc.org | Careful control of reaction parameters, use of milder reagents, development of robust work-up procedures. rsc.org |
| Exothermic Reactions | Risk of thermal runaway and side product formation. | Slow reagent addition, efficient heat exchange, use of continuous flow reactors. rsc.orgacs.org |
| Handling of Reactive Intermediates | Some synthetic routes involve unstable or hazardous intermediates. | In-situ generation of reactive species, use of flow chemistry to minimize accumulation. acs.org |
| Purification of Polar Products | Azetidines are often polar, making extraction and purification challenging. | Optimization of extraction protocols, development of crystallization procedures, use of specialized chromatography. |
| Cost of Goods | Expensive catalysts (e.g., palladium) or starting materials can impact economic feasibility. | Catalyst recycling, process optimization to maximize yield and throughput, sourcing of cost-effective raw materials. |
Chemical Reactivity and Transformation Studies of 2 3,5 Dimethylphenyl Azetidine
Ring-Opening Reactions of the Azetidine (B1206935) Core
The strain within the four-membered ring of 2-(3,5-Dimethylphenyl)azetidine is a driving force for various ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or external energy sources. rsc.orgrsc.org These reactions provide access to a diverse array of functionalized linear amines. nih.gov
Nucleophilic ring-opening is a primary mode of reactivity for azetidines. magtech.com.cn These reactions typically require activation of the azetidine nitrogen, often through protonation or conversion to a quaternary ammonium (B1175870) salt, to enhance the electrophilicity of the ring carbons. magtech.com.cnresearchgate.net The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn
For 2-arylazetidines, such as this compound, the benzylic carbon (C2) is particularly susceptible to nucleophilic attack due to the stabilizing effect of the aryl group on a potential positive charge in the transition state. magtech.com.cn Studies on related 2-aryl-N-tosylazetidines have shown that nucleophilic ring-opening with alcohols in the presence of a Lewis acid proceeds via an SN2 pathway, leading to the formation of 1,3-amino ethers with high regioselectivity. iitk.ac.in The nucleophile preferentially attacks the benzylic carbon, resulting in cleavage of the C2-N bond. magtech.com.cniitk.ac.in
Table 1: Nucleophilic Ring-Opening of a Representative 2-Aryl-N-Tosylazetidine with Methanol iitk.ac.in
| Entry | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ | MeOH | 3.5 | 82 |
| 2 | Y(OTf)₃ | MeOH | 4.0 | 78 |
| 3 | Cu(OTf)₂ | MeOH | 2.5 | 91 |
| 4 | In(OTf)₃ | MeOH | 3.0 | 85 |
| 5 | Zn(OTf)₂ | MeOH | 5.0 | 75 |
This table is illustrative and based on data for (S)-2-phenyl-N-tosylazetidine, a closely related analogue.
The choice of nucleophile and reaction conditions can significantly impact the outcome. While many nucleophiles attack the more electronically favored benzylic position, sterically demanding nucleophiles may favor attack at the less substituted C4 position. magtech.com.cn
Activation of the azetidine nitrogen by electrophiles can also lead to ring-opening. For instance, treatment of azetidine carbamates with Brønsted acids can induce ring expansion. acs.org In the case of 2-ester-2-arylazetidine carbamates, this reaction proceeds through the formation of a carbocation intermediate upon ring-opening, leading to the synthesis of 1,3-oxazinan-2-ones. acs.org This transformation highlights how electrophilic activation can initiate a cascade of bond cleavage and formation to yield larger heterocyclic systems.
Thermal and photochemical conditions can also promote transformations of the azetidine ring. While azetidines are generally more thermally stable than aziridines, high temperatures can induce ring cleavage. durham.ac.uk
Photochemical reactions, such as the Norrish-Yang cyclization, offer a pathway to synthesize functionalized azetidines which can then undergo subsequent ring-opening reactions. beilstein-journals.org This "build and release" strategy utilizes light to form the strained azetidine ring, which is then opened by a suitable reagent. beilstein-journals.org For example, photochemically generated 3-hydroxyazetidines can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org The electronic properties of the aryl substituent can play a significant role in the efficiency of the initial photochemical step. durham.ac.uk
Functional Group Transformations on the Azetidine Nitrogen (N-Substitution)
The nitrogen atom of the azetidine ring is a key site for functionalization. N-substitution reactions allow for the introduction of a wide variety of groups that can modulate the chemical and physical properties of the molecule.
A common method for N-functionalization is the reaction of the secondary amine of the azetidine with electrophiles such as alkyl halides or acyl chlorides. For instance, the synthesis of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been reported, where the azetidine nitrogen is alkylated with a chiral 1-arylethyl group. nih.gov The nitrogen can also be protected with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which can be important for directing subsequent reactions or for temporary modification of reactivity. acs.orgacs.org The removal of such protecting groups, for example, the N-((S)-1-(4-methoxyphenyl)ethyl) group by treatment with trifluoroacetic acid, regenerates the N-H functionality for further elaboration. nih.gov
Reactivity of the Aryl Moiety (3,5-Dimethylphenyl Group)
The 3,5-dimethylphenyl group attached to the azetidine ring can also participate in chemical transformations, most notably electrophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.com The two methyl groups on the phenyl ring in this compound are ortho, para-directing and activating. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl groups.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the 3,5-dimethylphenyl group, the positions most activated towards electrophilic attack would be C2', C4', and C6'. Given that the C1' position is attached to the azetidine ring, the likely positions for substitution are C2', C4', and C6' of the phenyl ring.
Table 2: Potential Regioselectivity in Electrophilic Aromatic Substitution of a 3,5-Dimethylphenyl Group
| Electrophile (E⁺) | Expected Major Products (Substituted at) |
| NO₂⁺ (Nitration) | 2-Nitro-1-(azetidin-2-yl)-3,5-dimethylbenzene, 4-Nitro-1-(azetidin-2-yl)-3,5-dimethylbenzene |
| Br⁺ (Bromination) | 2-Bromo-1-(azetidin-2-yl)-3,5-dimethylbenzene, 4-Bromo-1-(azetidin-2-yl)-3,5-dimethylbenzene |
| SO₃ (Sulfonation) | 2-(Azetidin-2-yl)-4,6-dimethylbenzenesulfonic acid, 4-(Azetidin-2-yl)-2,6-dimethylbenzenesulfonic acid |
| R⁺ (Friedel-Crafts Alkylation) | 2-Alkyl-1-(azetidin-2-yl)-3,5-dimethylbenzene, 4-Alkyl-1-(azetidin-2-yl)-3,5-dimethylbenzene |
| RCO⁺ (Friedel-Crafts Acylation) | 1-(2-(Azetidin-2-yl)-4,6-dimethylphenyl)ethan-1-one, 1-(4-(Azetidin-2-yl)-2,6-dimethylphenyl)ethan-1-one |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
The azetidine ring itself, particularly the nitrogen atom, can be protonated under the acidic conditions often used for EAS, which could potentially influence the directing effects of the entire substituent.
Side-Chain Functionalization of Methyl Groups
The functionalization of the methyl groups on the phenyl ring of this compound represents a potential avenue for creating a diverse range of derivatives. While no specific examples for this compound have been reported, general methods for the functionalization of benzylic methyl groups could theoretically be applied. These reactions typically involve radical or oxidation pathways.
For instance, free-radical bromination using a reagent like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions could potentially lead to the mono- or di-bromination of one or both methyl groups. Subsequent nucleophilic substitution of the resulting benzylic bromides would allow for the introduction of various functional groups.
Oxidation of the methyl groups to carboxylic acids or aldehydes is another plausible transformation. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid are commonly used for converting methylarenes to benzoic acids. Milder conditions could potentially yield the corresponding benzaldehydes.
It is crucial to note that the reactivity of the azetidine ring would need to be considered. The nitrogen atom of the azetidine could be susceptible to oxidation or could act as a directing group, potentially complicating these transformations. Protection of the azetidine nitrogen, for example by acylation, might be necessary to achieve selective side-chain functionalization.
Table 1: Plausible, but Undocumented, Side-Chain Functionalization Reactions
| Reaction Type | Potential Reagents | Plausible Product(s) | Notes |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 2-(3-(Bromomethyl)-5-methylphenyl)azetidine | Selective mono-bromination would be challenging. |
| Oxidation | KMnO₄, heat | 3-(Azetidin-2-yl)-5-methylbenzoic acid | Harsh conditions might affect the azetidine ring. |
Derivatization at Other Positions of the Azetidine Ring (C-3 and C-4)
The derivatization of the azetidine ring at the C-3 and C-4 positions is a common strategy for modifying the properties of azetidine-containing molecules. google.com Although no specific studies on this compound have been published, general methodologies for the functionalization of the azetidine core are well-established.
Functionalization at the C-3 position can often be achieved through reactions involving an enolate or an equivalent thereof. For N-protected 2-arylazetidines, deprotonation at the C-3 position followed by reaction with an electrophile could introduce a variety of substituents. The success of this approach would depend on the acidity of the C-3 protons and the stability of the resulting carbanion.
Another approach for C-3 functionalization involves the ring-opening of a suitable precursor followed by re-cyclization. For example, the synthesis of 3-substituted azetidines can be achieved from γ-amino alcohols.
Derivatization at the C-4 position is generally more challenging due to its lower reactivity compared to the C-2 and C-3 positions. Ring-opening and re-closure strategies or cycloaddition reactions are often employed to construct azetidines with substitution at C-4. rsc.org
Table 2: General Strategies for Azetidine Ring Functionalization (by Analogy)
| Position | Reaction Type | General Approach | Potential Challenges |
| C-3 | Enolate Alkylation | Deprotonation with a strong base followed by reaction with an alkyl halide. | Regioselectivity, potential for ring-opening. |
| C-3 | Michael Addition | For N-activated azetidines, addition to Michael acceptors. | Reactivity of the N-activating group. |
| C-4 | Cycloaddition | [2+2] cycloaddition of an imine with an alkene. | Control of stereochemistry. |
Mechanistic Investigations of Key Transformations
Given the absence of experimental studies on the reactivity of this compound, there are no specific mechanistic investigations to report. However, the mechanisms of key azetidine transformations have been studied for analogous compounds and provide a framework for understanding the potential reactivity of this specific molecule.
The reactivity of azetidines is largely governed by their ring strain, which is lower than that of aziridines but significant enough to drive a variety of ring-opening reactions. magtech.com.cnrsc.org The presence of the 2-aryl group in 2-arylazetidines has a profound effect on their reactivity. Nucleophilic attack is often directed to the C-2 position due to the stabilization of a partial positive charge at the benzylic position during the transition state. magtech.com.cn
For instance, acid-catalyzed ring-opening reactions of 2-arylazetidines typically proceed via protonation of the nitrogen atom, followed by nucleophilic attack at the C-2 carbon. The reaction would proceed through a transition state with significant carbocationic character at the benzylic position, which is stabilized by the phenyl ring.
Computational studies on similar systems could provide valuable insights into the reaction pathways, transition state energies, and the influence of the 3,5-dimethylphenyl substituent on the reactivity and regioselectivity of various transformations. Such studies would be instrumental in guiding future experimental work on this intriguing molecule.
Spectroscopic and Advanced Characterization of this compound
The structural elucidation and confirmation of the molecular integrity of this compound rely heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed insights into the compound's atomic connectivity, three-dimensional arrangement, and exact mass.
Spectroscopic and Advanced Characterization of 2 3,5 Dimethylphenyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the characterization of 2-(3,5-dimethylphenyl)azetidine, offering a window into the chemical environment of each atom within the molecule.
Proton (¹H) NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a 2-arylazetidine derivative, the protons of the azetidine (B1206935) ring exhibit characteristic signals. The diastereotopic methylene (B1212753) protons often appear as distinct multiplets due to their different spatial relationships with the substituent on the adjacent chiral center. For instance, in some 3-(pyrazol-1-yl)azetidine derivatives, the azetidine methylene protons are observed as two doublets. semanticscholar.org The protons on the 3,5-dimethylphenyl group will present as a singlet for the two equivalent methyl groups and distinct signals for the aromatic protons. The chemical shifts of these aromatic protons are influenced by the substitution pattern.
Table 1: Representative ¹H NMR Spectral Data for Azetidine Derivatives
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Azetidine CH₂ (C3) | 2.0 - 2.8 | Multiplet | The chemical shift and multiplicity can vary significantly with substitution. |
| Azetidine CH (C2) | 4.0 - 5.0 | Multiplet | The proton at the stereocenter, coupled to adjacent methylene protons. |
| Azetidine CH₂ (C4) | 3.5 - 4.5 | Multiplet | Often shows complex splitting due to coupling with C3 protons and geminal coupling. |
| Aromatic CH (Phenyl) | 6.8 - 7.5 | Multiplet/Singlet | The pattern depends on the substitution. For a 3,5-disubstituted ring, one might expect a singlet for the C2/C6 protons and another for the C4 proton. |
| Methyl (CH₃) | 2.2 - 2.4 | Singlet | The two methyl groups at the 3 and 5 positions of the phenyl ring are equivalent. |
| NH (Azetidine) | Variable | Broad Singlet | The chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Note: The exact chemical shifts for this compound would require experimental data for the specific compound.
Carbon (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the two carbons of the azetidine ring, the quaternary carbons and the CH carbons of the dimethylphenyl group, and the two equivalent methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon. For example, the carbon atom attached to the nitrogen (C2) in the azetidine ring would appear at a lower field compared to the other ring carbon (C3).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Azetidine C2 | 60 - 70 |
| Azetidine C3 | 25 - 35 |
| Azetidine C4 | 45 - 55 |
| Aromatic C1 (ipso) | 140 - 145 |
| Aromatic C2, C6 | 125 - 130 |
| Aromatic C3, C5 (ipso) | 135 - 140 |
| Aromatic C4 | 120 - 125 |
| Methyl (CH₃) | 20 - 22 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C2, C3, and C4 of the azetidine ring, helping to trace the spin system within the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on their attached, and usually already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing the connectivity between the azetidine ring and the dimethylphenyl group, for instance, by showing a correlation from the C2 proton of the azetidine to the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is critical for determining the stereochemistry. For example, NOEs can be observed between protons on the azetidine ring and the aromatic protons, providing insights into the preferred conformation of the molecule. semanticscholar.org
Nitrogen (¹⁵N) and Fluorine (¹⁹F) NMR for Substituted Derivatives
While not directly applicable to the parent compound this compound, ¹⁵N and ¹⁹F NMR are powerful tools for characterizing its substituted derivatives.
¹⁵N NMR: This technique provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen can be sensitive to substitution and conformational changes. mdpi.com For example, in the ¹H-¹⁵N HMBC spectrum of a pyrazole-substituted azetidine, distinct nitrogen resonances for the azetidine and pyrazole (B372694) rings were observed. mdpi.com
¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique that can provide valuable structural information. The chemical shift and coupling constants of the fluorine nucleus are very sensitive to its environment. This technique is particularly useful for studying fluorinated analogues of this compound. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. researchgate.net For this compound (C₁₁H₁₅N), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for 2-arylazetidines may involve the cleavage of the azetidine ring or the loss of the aryl substituent.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which provides valuable clues about its structure. In the EI-MS of this compound, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₅N), which is 161.24 g/mol . The fragmentation of the azetidine ring and its substituent is a key feature of the mass spectrum. The fragmentation of aryl-substituted azetidin-2-ones has been studied, and while not identical, it can provide insights into the likely fragmentation pathways of 2-arylazetidines. rsc.org The fragmentation of the molecular ion of this compound would likely proceed through several key pathways:
Cleavage of the C-N and C-C bonds of the azetidine ring: The strained four-membered ring is susceptible to fragmentation.
Loss of the aryl group: Cleavage of the bond between the azetidine ring and the dimethylphenyl group.
Fragmentation of the dimethylphenyl group: Loss of methyl groups.
A representative fragmentation pattern for a 2-arylazetidine would likely show a prominent molecular ion peak and several characteristic fragment ions.
Table 1: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 161 | [M]⁺ |
| 146 | [M - CH₃]⁺ |
| 132 | [M - C₂H₅]⁺ or [M - NCH₂]⁺ |
| 118 | [M - C₃H₇]⁺ or [M - C₂H₅N]⁺ |
| 105 | [C₈H₉]⁺ (Dimethylphenyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: This table is predictive and based on general fragmentation patterns of related compounds. Actual experimental data may vary.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. For this compound, which contains a basic nitrogen atom, ESI-MS in positive ion mode would be highly effective.
In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent, often with the addition of a small amount of acid (e.g., formic acid) to promote protonation. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.
Table 2: Expected Ion in the Electrospray Ionization Mass Spectrum of this compound
| Ion | Expected m/z |
| [M+H]⁺ | 162.13 |
The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments would allow for the determination of the exact mass of the [M+H]⁺ ion, which can be used to confirm the elemental composition of the molecule with high accuracy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The synthesis and characterization of various azetidine derivatives have been reported, often including IR spectral data. researchgate.netjmchemsci.com
The key functional groups in this compound are the N-H bond of the secondary amine within the azetidine ring, the C-N bonds, the aromatic C-H and C=C bonds of the dimethylphenyl group, and the aliphatic C-H bonds of the azetidine ring and methyl groups.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Secondary Amine |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1620, 1450-1580 | C=C stretch | Aromatic Ring |
| 1250-1350 | C-N stretch | Amine |
| 800-900 | C-H bend (out-of-plane) | Aromatic (substituted) |
The presence of a band in the 3300-3500 cm⁻¹ region would be a strong indicator of the N-H group, confirming the secondary amine nature of the azetidine ring. The exact positions of the aromatic C-H bending bands can also provide information about the substitution pattern on the benzene (B151609) ring. For a 3,5-disubstituted pattern, specific absorption bands are expected in the fingerprint region. The IR spectrum of azetidine-2-carboxylic acid has been reported, providing some reference for the vibrations of the azetidine ring itself. chemicalbook.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would be invaluable for unambiguously establishing its solid-state conformation and the relative and absolute configuration if a single enantiomer is crystallized.
A hypothetical crystal structure determination for this compound would provide precise data on:
Bond lengths: C-C and C-N bond lengths within the azetidine ring, and the C-C bond connecting the ring to the phenyl group.
Bond angles: The internal angles of the azetidine ring, which would deviate from the ideal 90° of a planar square, and the angles around the substituted carbon atom.
Torsional angles: These would define the exact puckering of the azetidine ring and the orientation of the dimethylphenyl group relative to the ring.
Intermolecular interactions: In the solid state, hydrogen bonding involving the N-H group and other non-covalent interactions would be observed, influencing the crystal packing.
Table 4: Representative Crystallographic Parameters for a 2-Arylazetidine Derivative
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.5 |
| b (Å) | ~5.8 |
| c (Å) | ~18.2 |
| β (°) | ~105 |
| Volume (ų) | ~950 |
| Z | 4 |
Note: This table presents typical values for a related crystalline azetidine derivative and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
Other Advanced Spectroscopic Techniques
Beyond the core techniques, other advanced spectroscopic methods could provide further structural and dynamic information about this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms in a molecule. The ¹H NMR spectrum would show distinct signals for the protons on the azetidine ring, the methyl groups, and the aromatic ring, with their chemical shifts and coupling patterns providing detailed structural information. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish the complete proton and carbon assignments.
Computational Chemistry: In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict spectroscopic properties. elixirpublishers.com Geometrical optimization can provide insights into the stable conformations of the molecule, and subsequent calculations can predict vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. These theoretical predictions can serve as a valuable guide for interpreting experimental spectra or as a substitute when experimental data is unavailable. researchgate.net
The synthesis of azetidines is an active area of research, with various methods being developed to construct this strained ring system. magtech.com.cnrsc.org The characterization of these synthesized molecules invariably relies on a combination of the spectroscopic techniques discussed above to confirm their structure and purity.
Theoretical and Computational Investigations of 2 3,5 Dimethylphenyl Azetidine
Conformational Analysis and Ring Strain Energy Determination
The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. scribd.com For 2-(3,5-dimethylphenyl)azetidine, conformational flexibility arises from the puckering of the azetidine (B1206935) ring and the rotation of the 3,5-dimethylphenyl group.
Computational methods can be used to perform a systematic search of the conformational space to locate all low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.
The four-membered azetidine ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. scribd.com This ring strain influences the molecule's geometry, stability, and reactivity. The ring strain energy can be quantified computationally using isodesmic reactions. srce.hr An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy change of such a reaction, the strain energy of the cyclic molecule can be estimated.
Table 2: Illustrative Ring Strain Energies of Cyclic Amines
| Cyclic Amine | Ring Size | Ring Strain Energy (kcal/mol) |
| Aziridine | 3 | 27 |
| Azetidine | 4 | 26 |
| Pyrrolidine (B122466) | 5 | 6 |
| Piperidine | 6 | 0 |
Note: The values in this table are approximate and serve to illustrate the trend in ring strain with ring size.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.
For this compound, computational studies can be used to analyze its reactivity in various chemical transformations. For example, the mechanism of N-alkylation, N-acylation, or ring-opening reactions could be investigated. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. rsc.org The geometry of the transition state provides valuable information about the factors that control the reaction's rate and selectivity.
Many chemical reactions are carried out in solution, and the solvent can have a significant impact on the reaction mechanism and energetics. nih.gov Therefore, it is often necessary to include the effects of the solvent in theoretical calculations.
There are two main approaches to modeling solvent effects: implicit and explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk effects of the solvent. Explicit solvent models involve including a number of solvent molecules in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. researchgate.net For a reaction involving this compound, the choice of solvent model would depend on the specific reaction and the desired level of accuracy.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a system, providing a deeper understanding of conformational changes, intermolecular interactions, and solvent effects.
For a molecule like this compound, MD simulations could be employed to address several specific research questions:
Conformational Analysis: The azetidine ring and its substituent can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energetic barriers between them. This is crucial for understanding its reactivity and how it might bind to a biological target.
Solvation Effects: The behavior of the molecule can change significantly in different solvent environments. MD simulations can model the interactions between this compound and solvent molecules, providing insights into its solubility and how the solvent influences its conformational preferences.
Interaction with Biomolecules: If this compound is being investigated as a potential therapeutic agent, MD simulations can be used to model its interaction with a target protein or enzyme. These simulations can help predict the binding mode, estimate the binding affinity, and identify key amino acid residues involved in the interaction.
While MD simulations have been applied to other azetidine derivatives to explore their potential as antiviral agents or to understand their reaction mechanisms, to date, no specific molecular dynamics studies have been published for this compound itself.
In Silico Predictions of Spectroscopic Parameters
In silico (computer-based) prediction of spectroscopic parameters is a valuable tool for identifying and characterizing chemical compounds. By using quantum mechanical calculations, it is possible to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound.
The most common method for these predictions is Density Functional Theory (DFT). The process typically involves:
Optimizing the geometry of the molecule to find its most stable three-dimensional structure.
Performing calculations on this optimized structure to predict spectroscopic parameters.
For this compound, in silico predictions could provide the following valuable information:
¹H and ¹³C NMR Spectra: Predictions of the chemical shifts for each hydrogen and carbon atom in the molecule. This would be instrumental in assigning the peaks in an experimental NMR spectrum, providing a high degree of confidence in the structural identification.
IR Spectrum: Prediction of the vibrational frequencies corresponding to the different functional groups in the molecule. This would help in identifying characteristic absorption bands, such as the N-H stretch of the azetidine ring and the various C-H and C=C vibrations of the dimethylphenyl group.
Although the in silico prediction of spectroscopic parameters is a powerful and widely used technique in chemical research, specific predicted spectroscopic data for this compound has not been reported in the scientific literature. Therefore, a data table of predicted values cannot be provided at this time. Such a study would be a valuable contribution to the full characterization of this compound.
Applications in Advanced Organic Synthesis and Materials Science
2-(3,5-Dimethylphenyl)azetidine as a Building Block in Complex Chemical Syntheses
The inherent ring strain of the azetidine (B1206935) core makes it a valuable synthon in organic chemistry. jmchemsci.com This reactivity can be harnessed to introduce the azetidine motif into larger, more complex molecules or to facilitate ring-opening reactions that lead to linear structures with defined stereochemistry. Despite this general utility of azetidines, specific published examples of multi-step syntheses utilizing this compound as a key building block to construct complex target molecules are not available in the surveyed literature.
Development of Chiral Azetidine Derivatives for Asymmetric Synthesis
The development of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral azetidine derivatives have been explored for their potential in this field. However, there is no specific information available on the development and application of chiral derivatives of this compound for asymmetric synthesis. General strategies for inducing chirality in similar heterocyclic systems often involve the use of chiral starting materials, chiral catalysts for their synthesis, or resolution of racemic mixtures.
Potential in Catalyst Design or Ligand Development
Azetidine derivatives have shown promise as ligands in transition metal catalysis. Their nitrogen atom can coordinate to a metal center, and the substituents on the azetidine ring can be modified to tune the steric and electronic properties of the resulting catalyst. This can influence the activity, selectivity, and stability of the catalytic system. For instance, aziridine- and azetidine-based ligands have been employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nsf.gov Research has also been conducted on tridentate and quadridentate azetidine derivatives as ligands for Cu(II) and Zn(II) complexes, which have applications as catalysts in reactions like Suzuki-Miyaura and Sonogashira couplings. nih.gov Nevertheless, the literature does not specifically mention this compound as a ligand in these or other catalytic systems.
Exploration in Polymer Chemistry
The ring-opening polymerization of azetidine and its derivatives is a known method for the synthesis of polyamines. researchgate.netgoogle.com These polymers can have various applications depending on their structure and functional groups. The polymerization can be initiated by cationic species, leading to either linear or branched polymers. nih.gov While the polymerization of azetidine itself has been studied, there is no specific research detailing the polymerization of this compound as a monomer. The steric bulk of the 3,5-dimethylphenyl group might influence the polymerizability of this specific monomer.
Precursor to Novel Materials with Tailored Properties (excluding living systems)
The unique structural and electronic properties of azetidine-containing molecules make them interesting candidates for the development of novel materials. However, a review of the available scientific literature did not yield any studies where this compound is explicitly used as a precursor for the synthesis of new materials with tailored properties for applications outside of living systems.
Future Research Directions and Unexplored Avenues in the Chemistry of 2 3,5 Dimethylphenyl Azetidine
Development of Novel and Sustainable Synthetic Routes
The synthesis of azetidines, particularly those with specific substitution patterns like 2-(3,5-Dimethylphenyl)azetidine, remains a challenge. researchgate.netnih.gov Future research should focus on developing efficient, scalable, and sustainable methods for its preparation.
Key areas for exploration include:
Photochemical Methods: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition, has emerged as a powerful tool for synthesizing azetidines under mild, visible-light-mediated conditions. rsc.orgnih.gov Future work could adapt this methodology, for instance, by reacting an imine derived from 3,5-dimethylbenzaldehyde (B1265933) with a suitable alkene using a photocatalyst like iridium(III). rsc.org This approach offers a sustainable alternative to traditional methods that may require harsh conditions. beilstein-journals.org
Catalytic C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a modern and efficient strategy for constructing the azetidine (B1206935) ring. rsc.org Research could be directed towards designing a suitable precursor from 3,5-dimethylaniline (B87155) that would undergo this cyclization, offering a direct route to the target molecule.
Ring-Expansion and Contraction Strategies: Ring expansion of corresponding aziridines or ring contraction of pyrrolidine (B122466) derivatives are plausible, albeit less common, routes. acs.orgnih.gov Investigating these pathways could provide alternative synthetic entries.
Flow Chemistry: For scalability and safety, developing a continuous flow process for the synthesis of this compound would be a significant advancement, particularly if adapting exothermic or photochemically-driven reactions. nih.gov
Table 1: Potential Synthetic Routes for this compound
| Method | Precursors | Key Features | Potential Advantages |
| Aza-Paternò-Büchi Reaction | Imine of 3,5-dimethylbenzaldehyde, alkene | Visible light, photocatalyst | Mild conditions, high functional group tolerance rsc.orgnih.gov |
| Intramolecular C-H Amination | Substituted amine derived from 3,5-dimethylaniline | Palladium catalyst, oxidant | High efficiency, direct functionalization rsc.org |
| Cyclization of γ-amino alcohols | γ-amino alcohol with a 3,5-dimethylphenyl group | Mediated by agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) | Stereoselective potential for substituted azetidines acs.org |
| Reduction of β-lactams | A β-lactam (azetidin-2-one) with a 3,5-dimethylphenyl substituent | Reducing agents like LiAlH₄ or DIBAL-H | Access from well-established β-lactam chemistry acs.orgrsc.org |
Comprehensive Exploration of Unconventional Reactivity Pathways
The reactivity of the azetidine ring is largely dictated by its strain. rsc.orgrsc.org For this compound, several reactivity pathways remain unexplored.
Future research could investigate:
Ring-Opening Reactions: The strained four-membered ring can be opened by various nucleophiles. A systematic study of ring-opening reactions of this compound with alcohols, thiols, and other nucleophiles, potentially catalyzed by Lewis acids like copper(II) triflate, could yield a library of novel γ-amino compounds. rsc.org
Radical-Mediated Functionalization: Exploring the behavior of this compound under radical conditions could lead to novel C-H functionalization or ring-opening products, a largely underexplored area for this class of compounds.
Reactions of the N-H Bond: For the parent N-unsubstituted this compound, derivatization of the nitrogen atom is a key area. This includes N-arylation, N-alkylation, and N-acylation to create a diverse set of derivatives with potentially new properties. The von Braun reaction, using cyanogen (B1215507) bromide, could also be explored, which often leads to ring cleavage and the formation of functionalized bromoalkyl cyanamides. researchgate.net
Oxidative Nitrogen Insertion: Recent studies have shown that cyclic amines can undergo oxidative nitrogen insertion to form cyclic hydrazones. acs.org Investigating the reaction of this compound under these conditions could lead to interesting and unexpected products, although some studies suggest azetidines may preferentially form cyclopropanes via nitrogen deletion. acs.org
Advanced Stereochemical Control in Synthesis
For many applications, controlling the stereochemistry of the azetidine ring is crucial. Assuming future syntheses of this compound incorporate additional substituents, achieving stereocontrol will be a primary objective.
Avenues for future research include:
Asymmetric Catalysis: Developing enantioselective versions of the synthetic routes mentioned in section 7.1 is a key goal. This could involve chiral catalysts for C-H amination or the use of chiral ligands in photocycloaddition reactions.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen or other parts of the precursor molecule can direct the stereochemical outcome of the ring-forming reaction. For instance, α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been shown to proceed with high diastereoselectivity. rsc.org
Substrate-Controlled Diastereoselection: In cases where a substituent is already present, its stereochemistry can influence the formation of new stereocenters. A detailed study of the diastereoselectivity in the synthesis of polysubstituted azetidines containing the 2-(3,5-dimethylphenyl) moiety is warranted. For example, a general method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed that relies on a superbase-induced cyclization, yielding trans-substituted products. acs.org
Integration into Supramolecular Architectures
The rigid, four-membered ring of azetidine can serve as a unique building block in supramolecular chemistry and materials science.
Future research directions in this area include:
Polymerization: Azetidines and their activated forms (azetidinium salts) can undergo ring-opening polymerization to form polyamines. rsc.orgresearchgate.net Investigating the polymerization of this compound could lead to new polymers with specific thermal or mechanical properties imparted by the dimethylphenyl group. Both cationic and anionic polymerization methods could be explored. rsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): By functionalizing the this compound core with suitable coordinating groups (e.g., carboxylates, pyridyls), it could be used as a linker in the synthesis of novel coordination polymers or MOFs. The defined geometry of the azetidine ring could lead to interesting network topologies.
Self-Assembling Systems: The incorporation of this compound into molecules designed for self-assembly, such as liquid crystals or gelators, is another unexplored avenue. The rigid azetidine core combined with the aromatic dimethylphenyl group could influence the packing and intermolecular interactions that govern these properties.
Application in Specialized Chemical Technologies (non-biological)
Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in various non-biological chemical technologies.
Potential areas of investigation are:
Catalysis: Azetidine-containing ligands have been used in asymmetric catalysis. rsc.org The synthesis of chiral derivatives of this compound and their application as ligands in transition metal-catalyzed reactions is a promising research direction.
Energetic Materials: Functionalized azetidines have recently been investigated as energetic materials. researchgate.net By introducing nitro groups onto the azetidine ring or the phenyl group of this compound, novel energetic materials with specific performance characteristics could be developed. The stereochemistry of substituents on the azetidine ring has been shown to influence the physical properties of these materials. researchgate.net
Covalent Inhibitors: While this leans towards biochemical application, the underlying chemistry is relevant. Acyl azetidines exhibit enhanced electrophilicity at appended Michael acceptors due to the nonplanar nature of the amide bond. acs.org N-acryloyl derivatives of this compound could be synthesized and their reactivity as covalent modifiers could be quantified.
Addressing Synthetic and Methodological Challenges
The synthesis and manipulation of azetidines are often hampered by specific challenges that need to be addressed in future research. researchgate.netnih.gov
Key challenges and future research goals include:
Ring Strain and Stability: While more stable than aziridines, the ring strain of azetidines can lead to undesired ring-opening reactions under certain conditions, such as in the presence of some Lewis acids or during the reduction of β-lactams. rsc.orgrsc.org A systematic study of the stability of this compound under various reaction conditions is needed to define its synthetic utility.
Selectivity in Functionalization: Achieving regioselectivity and stereoselectivity in the functionalization of the azetidine ring is a significant hurdle. For instance, in the von Braun reaction, the regioselectivity of ring cleavage can be variable. researchgate.net Developing predictive models for the reactivity and selectivity of this compound would be highly valuable.
Scalability of Syntheses: Many reported azetidine syntheses are performed on a small scale. acs.org A major challenge is the development of scalable and robust synthetic protocols that are amenable to the production of larger quantities of this compound for further investigation.
Q & A
Q. What are the standard synthetic routes for 2-(3,5-Dimethylphenyl)azetidine, and what challenges are associated with yield optimization?
- Methodological Answer : The compound is synthesized via reductive amination of 3,5-dimethylbenzaldehyde with azetidine precursors or through ring-closing reactions using substrates like β-chloroamines. Key challenges include steric hindrance from the 3,5-dimethylphenyl group, which reduces reaction efficiency, and the need for precise temperature control (e.g., 0–5°C for sensitive intermediates). Purification often requires column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts like unreacted amines .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize NMR signals for the azetidine ring protons (δ 2.8–3.5 ppm, split into multiplets due to ring strain) and aromatic protons (δ 6.8–7.2 ppm for the dimethylphenyl group). NMR should confirm the quaternary carbons of the aromatic ring (~138 ppm) and azetidine carbons (~50 ppm) .
- IR : Look for N–H stretching (3300–3400 cm) and C–N vibrations (~1250 cm) to confirm the azetidine ring .
Q. What are the primary chemical reactions of this compound, and how do structural modifications influence reactivity?
- Methodological Answer : The strained azetidine ring undergoes ring-opening reactions with nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., acyl chlorides). The 3,5-dimethylphenyl group stabilizes intermediates via steric and electronic effects, but bulky substituents may hinder access to the nitrogen lone pair. For example, methylation at the nitrogen increases ring stability but reduces nucleophilic reactivity .
Advanced Research Questions
Q. How does the steric profile of this compound impact its utility as a building block in drug discovery?
- Methodological Answer : The 3,5-dimethylphenyl group introduces steric bulk that can either enhance target selectivity (by preventing off-target binding) or reduce bioavailability. Computational modeling (e.g., molecular docking) should be used to assess interactions with enzymes like cytochrome P450. Comparative studies with analogs (e.g., 3-(4-methoxyphenoxy)azetidine) reveal that electron-donating substituents improve metabolic stability but may reduce solubility .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known azetidine-based inhibitors).
- Structural validation : Confirm compound purity via HPLC (>95%) and cross-check with X-ray crystallography if available.
- Mechanistic studies : Compare IC values across assays to identify assay-specific artifacts. For example, conflicting reports on antimicrobial activity may arise from differences in bacterial strain susceptibility .
Q. What strategies optimize the regioselectivity of this compound in multicomponent reactions?
- Methodological Answer :
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency at the azetidine nitrogen.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the nitrogen, favoring substitution at the 2-position over the 3-position.
- Temperature modulation : Lower temperatures (–20°C) reduce side reactions in azetidine ring functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
